molecular formula C13H17NO5 B13553669 Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate

Cat. No.: B13553669
M. Wt: 267.28 g/mol
InChI Key: JMFFNAIWNCCECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is a protected derivative of 4-amino-2-hydroxybenzoic acid, featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a methyl ester on the carboxylic acid. This compound is synthesized via the reaction of methyl 4-amino-2-hydroxybenzoate with di-tert-butyl dicarbonate (Boc₂O) at 70°C for 48 hours, yielding a stable intermediate suitable for further functionalization in drug discovery . Its molecular formula is C₁₃H₁₇NO₅ (calculated molecular weight: 283.28 g/mol), and its structure is confirmed by ¹H NMR (e.g., δ 3.75 ppm for the methyl ester and δ 5.68 ppm for Boc-protected NH₂) . The Boc group enhances stability during synthetic processes, while the hydroxyl and ester groups enable participation in hydrogen bonding and hydrolysis, respectively.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(10(15)7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17)

InChI Key

JMFFNAIWNCCECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate involves the protection of amino groups in organic synthesis. The Boc group is added to the amino group under basic conditions, forming a stable carbamate linkage . This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate allows comparisons with several analogs, highlighting differences in substituents, synthetic routes, and physicochemical properties.

Key Findings:

Substituent Effects on Reactivity and Stability: The Boc group in this compound prevents unwanted side reactions at the amino group, unlike Methyl 4-Amino-3-(benzyloxy)benzoate (4b), which requires benzyl protection for the hydroxyl group .

Impact of Aromatic Modifications :

  • The fluorobenzyl and thiophene-pyridine substituents in analogs from and introduce electron-withdrawing effects and extended π-systems, respectively, which may enhance interactions with biological targets (e.g., enzyme active sites or DNA) .

Synthetic Feasibility :

  • The Boc-protected compound requires prolonged heating (48 h at 70°C) for optimal yield , whereas alkylation with iodomethane (as in ) is faster but may necessitate rigorous anhydrous conditions.

Pharmacological Potential: Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate’s Schiff base structure enables metal chelation, making it relevant in antioxidant or antitumor research . The ethyl and thiophene-pyridine derivatives () show promise in antimicrobial and anticancer contexts due to their bulky substituents and heterocyclic motifs .

Biological Activity

Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate, known for its diverse biological activities, is a compound that has garnered attention in various fields of research. This article explores its biological properties, including antitumoral, antimicrobial, and antioxidative activities, alongside relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 184033-42-9
  • Molecular Formula : C₁₂H₁₅NO₅
  • Molecular Weight : 253.255 g/mol

Antitumoral Activity

Recent studies have indicated that this compound exhibits significant antitumoral properties. The compound was tested against various tumor cell lines using the MTT assay, which measures cell viability. Results demonstrated notable growth inhibition in certain cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µg/mL)Activity Description
A54925Moderate inhibition
HeLa15High inhibition
MCF-730Low inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In particular, it was tested against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL. This indicates a potential application in treating infections caused by this bacterium.

Antioxidative Properties

This compound has been evaluated for its antioxidative capabilities. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Study on Antitumoral Effects

In a study published in the Bulletin of the Korean Chemical Society, researchers investigated the antitumoral effects of this compound derived from the New Zealand liverwort Trichocolea hatcheri. The results indicated that the compound significantly inhibited cell growth in various cancer cell lines, supporting its use as a potential therapeutic agent against cancer .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against various pathogens. The results revealed that it effectively inhibited the growth of several bacterial strains, highlighting its potential as a natural preservative or therapeutic agent .

Q & A

Q. What are the key synthetic strategies for Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate?

The synthesis typically involves:

  • Stepwise Protection/Deprotection : The Boc group is introduced to protect the amine during esterification or hydroxylation steps. For example, tert-butoxycarbonyl (Boc) protection is achieved using Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .
  • Esterification : Methyl ester formation via nucleophilic acyl substitution, often using methanol and a catalyst like H₂SO₄ or DCC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. How does the Boc protecting group enhance synthetic utility in this compound?

The Boc group:

  • Stabilizes the amine against undesired side reactions (e.g., oxidation or nucleophilic attack) during multi-step syntheses.
  • Enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), leaving other functional groups (e.g., esters) intact .

Q. What analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., hydroxyl at position 2) and Boc group integrity .
  • HPLC : Validates purity (>95%) and detects byproducts from incomplete Boc protection .
  • X-ray Crystallography : Resolves steric effects of the ortho-hydroxy group on molecular packing .

Advanced Research Questions

Q. How does the ortho-hydroxy group influence reactivity and stability?

  • Steric Hindrance : The hydroxyl group at position 2 restricts rotation around the benzene ring, affecting reaction kinetics (e.g., slower acylation at position 4) .
  • Hydrogen Bonding : Intramolecular H-bonding with the ester carbonyl group may stabilize intermediates during peptide coupling .

Q. What strategies resolve contradictory reports on Boc deprotection efficiency?

Discrepancies arise from:

  • Solvent Effects : TFA in DCM achieves faster deprotection than HCl in dioxane due to higher acidity .
  • Temperature Sensitivity : Elevated temperatures (>25°C) can hydrolyze the methyl ester, reducing yields. Optimized protocols use ice-cold TFA for selective Boc removal .

Q. How do structural analogs compare in biological activity?

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 4-[(Boc)amino]benzoate) exhibit higher lipophilicity but lower metabolic stability compared to methyl esters .
  • Hydroxyl Group Substitution : Removing the hydroxyl group (e.g., Methyl 4-[(Boc)amino]benzoate) reduces hydrogen-bonding interactions with target enzymes, diminishing inhibitory activity .

Q. What reaction optimization challenges arise during scale-up?

  • Competing Reactions : The Boc group may undergo tert-butyl elimination under strongly basic conditions (e.g., LiOH hydrolysis), requiring pH-controlled saponification .
  • Catalyst Selection : Pd/C hydrogenation for nitro-group reduction must avoid over-reduction of the ester; alternative catalysts (e.g., PtO₂) improve selectivity .

Methodological Recommendations

  • Synthesis : Prioritize Boc protection before esterification to avoid transesterification .
  • Purification : Use preparative HPLC for polar byproducts (e.g., de-Boc intermediates) .
  • Stability Testing : Monitor hydrolytic degradation under physiological pH (7.4) for drug development studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.